molecular formula C5H10ClN3 B2511433 [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride CAS No. 1332530-78-5

[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride

Cat. No.: B2511433
CAS No.: 1332530-78-5
M. Wt: 147.61
InChI Key: XPOZILPQFAIBOC-UHFFFAOYSA-N
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Description

[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride is an imidazole derivative featuring a primary amine group attached to a methyl-substituted imidazole ring. Its molecular formula is C₅H₁₀ClN₃, with a molecular weight of 147.61 g/mol. This compound is commonly utilized in coordination chemistry and pharmaceutical research due to its amine functionality, which enables participation in Schiff base formation, metal chelation, and nucleophilic reactions .

Properties

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCMRVHPEOBFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-78-5
Record name 1-(5-methyl-1H-imidazol-4-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound often involves the use of liquid ammonia and sodium metal, followed by the addition of methanol and ammonium chloride. The reaction mixture is then heated to remove ammonia, and the product is obtained by treating the mixture with hydrochloric acid in isopropanol .

Chemical Reactions Analysis

Types of Reactions

[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Synthesis and Chemical Properties

[(4-Methyl-1H-imidazol-5-yl)methyl]amine hydrochloride is synthesized through various methods that often involve imidazole derivatives. The compound's structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of other bioactive compounds.

Key Synthesis Methods:

  • Regioselective Synthesis : Techniques have been developed to produce imidazole derivatives with high specificity, which is crucial for generating compounds with desired biological activities .
  • Scalable Processes : Recent advancements focus on improving the scalability of synthesis, facilitating its use in larger pharmaceutical applications .

Biological Activities

The compound has been studied for its biological properties, particularly its antibacterial and antifungal activities.

Antibacterial Activity:
Research indicates that derivatives of imidazole, including this compound, exhibit significant antibacterial properties against various strains. For instance:

  • Helicobacter pylori : Studies have shown that certain imidazole derivatives can inhibit the growth of both metronidazole-sensitive and resistant strains of H. pylori, a common pathogen associated with gastric ulcers .

Antifungal Activity:
The compound has also been evaluated for its antifungal properties, demonstrating effectiveness against Candida species and other fungal pathogens . This suggests potential applications in treating fungal infections.

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of several pharmaceutical agents.

Case Studies:

  • Nilotinib Synthesis : this compound plays a role in synthesizing nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. The synthetic pathways involve multiple steps where imidazole derivatives are crucial intermediates .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for therapeutic applications beyond those currently established.

Future Directions:

  • Cancer Treatment : Ongoing research aims to explore the anticancer potential of imidazole derivatives. Some studies indicate that compounds containing imidazole structures can induce apoptosis in cancer cells, suggesting a role in cancer therapy .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaActivity/EffectReferences
AntibacterialInhibition of H. pylori
AntifungalActivity against Candida species
Pharmaceutical SynthesisIntermediate for nilotinib
Cancer TherapyInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the compound can interact with histamine receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, salt forms, and functional groups:

Compound Name Molecular Formula Substituents/Modifications Salt Form Key Properties/Applications Reference
[(4-Methyl-1H-imidazol-5-YL)methyl]amine HCl C₅H₁₀ClN₃ Primary amine, methyl at position 4 Hydrochloride Ligand in metal complexes, pharmaceutical synthesis
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine diHCl C₅H₁₀Cl₂N₃ Cyclopropyl at position 1, primary amine Dihydrochloride Enhanced solubility, potential antimicrobial activity
(4-Methyl-1H-imidazol-5-yl)methanol HCl C₅H₉ClN₂O Hydroxymethyl instead of amine Hydrochloride Reduced basicity; intermediate in organic synthesis
2-[[(4-Methyl-1H-imidazol-5-yl)methyl]thio]ethylamine diHCl C₇H₁₄Cl₂N₃S Thioether linkage, ethylamine chain Dihydrochloride Increased lipophilicity; potential CNS activity
4-(4-Methyl-1H-imidazol-5-yl)piperidine HCl C₉H₁₆ClN₃ Piperidine ring fused to imidazole Hydrochloride Altered pharmacokinetics; basic nitrogen for drug design

Key Differences and Implications

Substituent Effects: Methyl vs. Amine vs. Hydroxymethyl: Replacing the amine with a hydroxymethyl group (as in (4-Methyl-1H-imidazol-5-yl)methanol HCl) reduces nucleophilicity, limiting its utility in reactions requiring amine participation (e.g., Schiff base formation) .

Salt Form: Dihydrochloride salts (e.g., (1-Cyclopropyl-1H-imidazol-5-yl)methanamine diHCl) generally exhibit higher aqueous solubility than monohydrochloride forms, which may improve bioavailability in drug formulations .

Biological Activity

[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride, a compound with the molecular formula C5_5H10_{10}ClN3_3 and CAS Number 66780-83-4, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Weight : 147.606 g/mol
  • Structure : Contains an imidazole ring, which is significant in various biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial effect
Candida albicansAntifungal activity

In particular, studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The imidazole ring coordinates with metal ions, influencing enzyme activity. This coordination can modulate the activity of various enzymes involved in bacterial metabolism.
  • Histamine Receptor Modulation : The compound interacts with histamine receptors, which can lead to physiological effects such as vasodilation and modulation of immune responses.

Study on Antibacterial Activity

A study conducted by Foroumadi et al. evaluated the antibacterial efficacy of hybrid compounds related to imidazole derivatives, including this compound. The disk diffusion method revealed significant inhibition zones against clinical strains of Helicobacter pylori, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

Synthesis and Evaluation

In another study, researchers synthesized various imidazole derivatives and assessed their cytotoxicity against cancer cell lines. The findings indicated that compounds containing the imidazole moiety displayed promising anticancer activity, highlighting the versatility of imidazole-based compounds in drug development .

Applications in Medicinal Chemistry

This compound serves as a precursor for developing pharmaceutical agents targeting histamine receptors and other therapeutic targets. Its structural properties make it a valuable building block for synthesizing more complex imidazole derivatives used in various medical applications .

Q & A

Q. What synthetic methodologies are commonly employed for [(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride, and what critical parameters must be controlled?

The synthesis typically involves functionalizing the imidazole ring with a methyl group, followed by amination and salt formation. Key steps include:

  • Treating 4-methylimidazole derivatives with formaldehyde and ammonia under controlled pH to introduce the aminomethyl group .
  • Hydrochloride salt formation via reaction with HCl, requiring precise stoichiometry and low temperatures to avoid side reactions (e.g., over-acidification or decomposition) . Critical parameters: Temperature (<5°C during salt formation), reaction time (monitored via TLC/HPLC), and purification via recrystallization using ethanol/water mixtures .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic shifts for the imidazole ring (δ 7.2–7.5 ppm) and methylamine group (δ 3.1–3.4 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~3400 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N imidazole) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 141 for the free base) and fragmentation patterns confirm molecular weight .
  • Elemental Analysis : Nitrogen and chlorine content must match theoretical values (±0.3%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the methyl group on the imidazole ring influence electronic properties and reactivity in nucleophilic substitutions?

The electron-donating methyl group increases electron density on the imidazole ring, enhancing stability but reducing electrophilicity at the C-2 position. This alters reactivity in:

  • Acylation Reactions : Slower kinetics compared to unsubstituted imidazoles, requiring stronger acylating agents (e.g., acetyl chloride with DMAP catalyst) .
  • Metal Coordination : The methyl group sterically hinders chelation, favoring monodentate over bidentate binding in transition-metal complexes .

Q. How can crystallographic data discrepancies from SHELX refinements be resolved?

  • Data Quality : Ensure high-resolution (<1.0 Å) datasets to reduce model bias. Use the L.S. command in SHELXL for least-squares refinement of thermal parameters .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury to identify overfitting .
  • Alternative Software : Compare results with REFMAC5 (CCP4) or Phenix for validation of hydrogen-bonding networks .

Q. What strategies mitigate variability in reported biological activity across cell lines?

  • Standardized Assay Conditions : Use consistent cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo) .
  • Control for Metabolism : Co-administer CYP450 inhibitors (e.g., ketoconazole) to account for metabolic degradation differences .
  • Dose-Response Normalization : Report IC50_{50} values relative to housekeeping genes (e.g., GAPDH) to control for transcriptional noise .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methyl group in pharmacological activity?

  • Analog Synthesis : Replace the methyl group with -H, -CF3_3, or -Cl to assess steric/electronic effects on target binding .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., kinases) to predict binding affinities .
  • Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) of analogs .

Q. What methodologies optimize solubility for in vivo pharmacokinetic studies without destabilizing the compound?

  • Co-Solvent Systems : Use 10% DMSO in saline (v/v) for intravenous administration, ensuring compatibility with biological membranes .
  • pH Adjustment : Prepare buffered solutions (pH 4.5–5.5) to protonate the amine group, enhancing aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to improve bioavailability and reduce renal clearance .

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